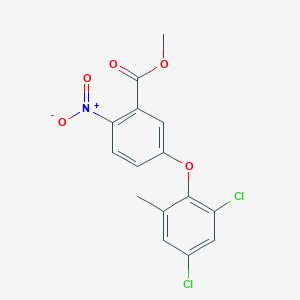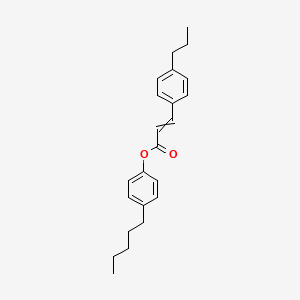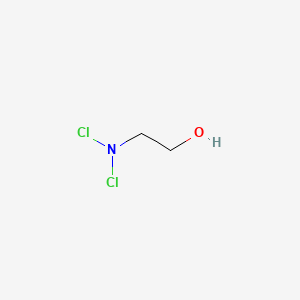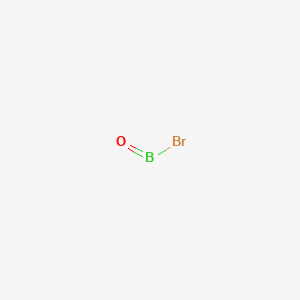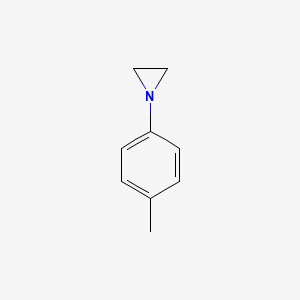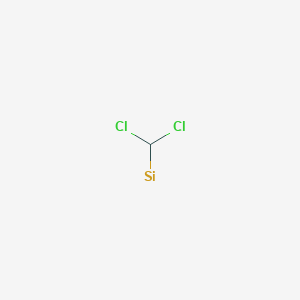
Silyldichloromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silyldichloromethane is an organosilicon compound with the chemical formula ( \text{R}_3\text{SiCH}_2\text{Cl}_2 ), where ( \text{R} ) represents an alkyl or aryl group. This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is known for its reactivity and utility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
Silyldichloromethane can be synthesized through several methods. One common approach involves the reaction of dichloromethane with a silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is often produced via the Müller-Rochow process, which involves the direct reaction of silicon with methyl chloride in the presence of a copper catalyst. This method allows for the large-scale production of various organosilicon compounds, including this compound .
化学反应分析
Types of Reactions
Silyldichloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form silylmethane derivatives.
Oxidation Reactions: It can be oxidized to form silyl alcohols or other oxygen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions include silyl ethers, silyl amines, and silyl alcohols, depending on the specific reagents and conditions used .
科学研究应用
Silyldichloromethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: this compound derivatives are used in the modification of biomolecules for improved stability and functionality.
Medicine: It is employed in the development of silicon-based drugs and drug delivery systems.
作用机制
The mechanism of action of silyldichloromethane involves the formation of a reactive intermediate, typically a silyl cation, which can then undergo various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in nucleophilic substitution reactions, the silyl cation reacts with nucleophiles to form new carbon-silicon bonds .
相似化合物的比较
Similar Compounds
Trimethylsilyl Chloride: Similar in reactivity but lacks the dichloromethane moiety.
Dimethylsilyl Dichloride: Similar structure but with two methyl groups instead of one.
Phenylsilyl Dichloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
Silyldichloromethane is unique due to its combination of a silyl group and dichloromethane, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable carbon-silicon bonds makes it particularly valuable in the development of new materials and chemical processes .
属性
分子式 |
CHCl2Si |
|---|---|
分子量 |
112.01 g/mol |
InChI |
InChI=1S/CHCl2Si/c2-1(3)4/h1H |
InChI 键 |
PHPGVAUWJURZEP-UHFFFAOYSA-N |
规范 SMILES |
C([Si])(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
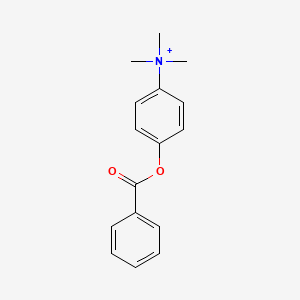
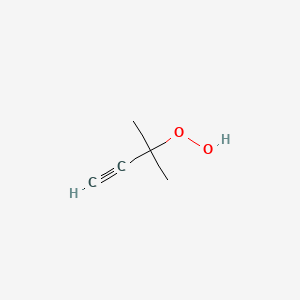
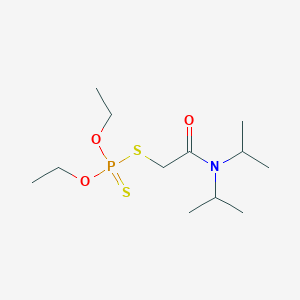
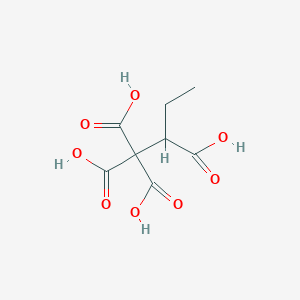
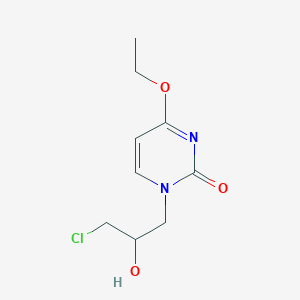
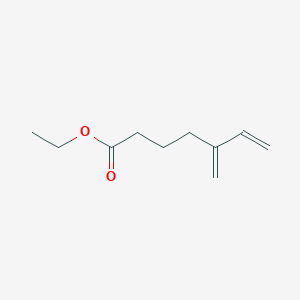
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
